N-(2,3-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide belongs to a class of compounds characterized by the presence of both a piperazine ring and an acetamide group. These structural features are commonly found in pharmaceuticals and research chemicals due to their ability to interact with a variety of biological targets. This specific compound has been investigated for its potential in various scientific research areas, primarily for its interaction with specific receptors and enzymes. []
N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are often explored for their pharmacological potential, particularly in the fields of psychiatry and neurology due to their interactions with various neurotransmitter receptors. The specific structure of this compound suggests potential applications in the treatment of disorders related to the central nervous system.
The compound has been referenced in various chemical databases and research articles, indicating its relevance in medicinal chemistry and pharmacological studies. It is synthesized through established organic chemistry techniques and is available through chemical suppliers for research purposes.
This compound is classified as an acetamide, specifically a piperazine derivative, which is characterized by the presence of a piperazine ring and an acetamide functional group. Its structural components include a dimethylphenyl moiety and a fluorophenyl-piperazine unit, which contribute to its biological activity.
The synthesis of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves several key steps:
The reaction conditions can vary based on the specific synthetic route chosen. Common methods include:
The molecular structure of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can be represented by its chemical formula . The structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
| InChI | InChI=1S/C19H22FN3O/c1-12-7-8-13(2)14-15(3)9-10-18(20)21(22)23/h7-10,12H,1-6H3,(H,20,23) |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)C |
N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can participate in various chemical reactions:
The specific conditions for these reactions depend on the desired outcome and can include:
The mechanism of action for N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide primarily involves its interaction with neurotransmitter receptors in the brain. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which may explain their therapeutic effects in psychiatric disorders.
Research indicates that compounds like this one can act as selective ligands for specific receptor subtypes, potentially leading to altered signaling pathways associated with mood regulation and cognition. Data from molecular docking studies suggest that non-covalent interactions such as hydrogen bonding and van der Waals forces play significant roles in receptor binding affinity.
The physical properties of N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide include:
Chemical properties include:
N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several scientific applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1